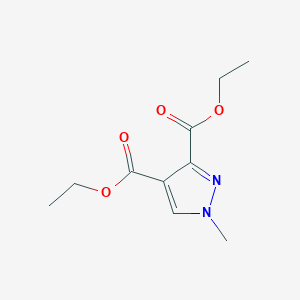

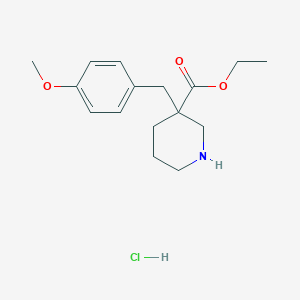

![molecular formula C10H16N2 B182161 1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 112758-86-8](/img/structure/B182161.png)

1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

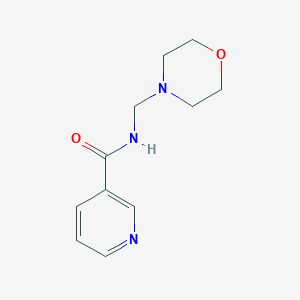

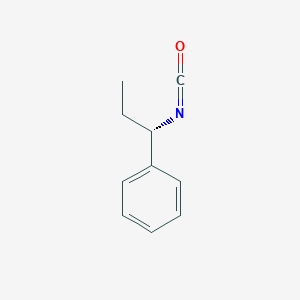

“1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is a nitrogen-containing heterocyclic compound . It has an empirical formula of C10H16N2 and a molecular weight of 164.25 .

Synthesis Analysis

Pyrrolopyrazine derivatives, including “1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine”, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific example of a synthetic route is the one-pot synthesis of “1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” derivatives, which involves the formation of a domino imine, intramolecular annulation, and then a "Ugi-azide reaction" .Molecular Structure Analysis

The molecular structure of “1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” includes a pyrrole ring and a pyrazine ring . The SMILES string representation of the molecule is CCCC1NCCn2cccc12 .Chemical Reactions Analysis

While specific chemical reactions involving “1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” are not detailed in the search results, pyrrolopyrazine derivatives in general have been synthesized through various chemical reactions including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical And Chemical Properties Analysis

The empirical formula of “1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is C10H16N2 and its molecular weight is 164.25 .科学的研究の応用

Pyrrolopyrazine derivatives are nitrogen-containing heterocyclic compounds that include a pyrrole ring and a pyrazine ring . They have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .

Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Pyrrolopyrazine derivatives are nitrogen-containing heterocyclic compounds that include a pyrrole ring and a pyrazine ring . They have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .

Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Pyrrolopyrazine derivatives are nitrogen-containing heterocyclic compounds that include a pyrrole ring and a pyrazine ring . They have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .

Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

将来の方向性

Pyrrolopyrazine derivatives, including “1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine”, have shown a wide range of biological activities and are considered attractive scaffolds for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

特性

IUPAC Name |

1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-4-9-10-5-3-7-12(10)8-6-11-9/h3,5,7,9,11H,2,4,6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCSSPLIMUPHPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C2=CC=CN2CCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

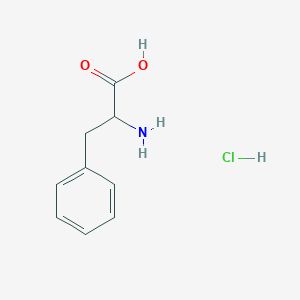

![5-Fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B182085.png)